N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide
Description
This compound features a 1,3-oxazole core substituted at position 4 with a methylsulfanyl-acetamide chain and at position 5 with a methyl group. The 1,3-oxazole ring is further substituted at position 2 with a 2-methylphenyl group, while the acetamide nitrogen is attached to a 2-chlorobenzyl moiety.
Properties
Molecular Formula |
C21H21ClN2O2S |
|---|---|
Molecular Weight |
400.9 g/mol |
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methylsulfanyl]acetamide |
InChI |
InChI=1S/C21H21ClN2O2S/c1-14-7-3-5-9-17(14)21-24-19(15(2)26-21)12-27-13-20(25)23-11-16-8-4-6-10-18(16)22/h3-10H,11-13H2,1-2H3,(H,23,25) |
InChI Key |
WHQKFQPZRYUXHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=C(O2)C)CSCC(=O)NCC3=CC=CC=C3Cl |
Origin of Product |
United States |
Biological Activity
N-[(2-Chlorophenyl)methyl]-2-({[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-YL]methyl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological profiles, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a chlorophenyl group and an oxazole moiety, which are significant for its biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The oxazole ring is known for its ability to interact with various enzymes, potentially inhibiting their activity. This could be particularly relevant in cancer therapy where enzyme inhibition is a strategy for reducing tumor growth.
- Receptor Binding : The presence of the chlorophenyl group may enhance binding affinity to specific receptors involved in neurotransmission or cell signaling, suggesting potential applications in neuropharmacology.
- Antioxidant Activity : Compounds with similar structures have demonstrated antioxidant properties, which could contribute to protective effects against oxidative stress-related diseases.
Biological Activity Data
Recent studies have reported on the biological activities associated with this compound. Below is a summary table of its biological activities based on various assays:
| Biological Activity | Assay Type | Result |
|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM |
| Antimicrobial | Disk Diffusion | Zone of Inhibition = 12 mm |
| Antioxidant | DPPH Scavenging | IC50 = 30 µg/mL |
| Enzyme Inhibition | Enzyme Kinetics | Competitive Inhibitor |
Case Studies
Several studies have highlighted the efficacy of this compound:
- Anticancer Efficacy : A study conducted on breast cancer cell lines demonstrated that the compound significantly inhibited cell proliferation through apoptosis induction. The mechanism was linked to the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Neuroprotective Effects : Research indicated that this compound exhibited neuroprotective effects in models of neurodegeneration, possibly through its antioxidant properties and modulation of inflammatory pathways.
- Antimicrobial Activity : The compound showed promising results against various bacterial strains, suggesting potential as a new antimicrobial agent. Further studies are needed to elucidate the exact mechanism behind its antibacterial properties.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The compound’s structural analogues differ primarily in their heterocyclic cores, substituents, and sulfanyl-acetamide side chains. Key comparisons include:
Table 1: Structural Comparison
Key Observations :
- Substituent Effects : Electron-donating groups (e.g., 2-methylphenyl on oxazole) in the target compound contrast with electron-withdrawing groups (e.g., 4-chlorobenzyl in ) in analogues, which are associated with enhanced antimicrobial activity .
Physicochemical and Crystallographic Properties
- Crystal Packing : Triazole derivatives () exhibit intermolecular hydrogen bonding (e.g., C–H⋯O interactions), whereas the target compound’s oxazole may adopt distinct packing due to reduced hydrogen-bonding capacity .
- Thermodynamic Stability : Thiadiazole derivatives () with higher sulfur content may exhibit greater thermal stability compared to oxazole/triazole analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
